Cesium thiocyanate
Description
Pseudohalide Anion Chemistry and Alkali Thiocyanates
The thiocyanate (B1210189) ion (SCN⁻) is a classic example of a pseudohalide. Pseudohalides are polyatomic anions that exhibit chemical behaviors remarkably similar to true halide ions (F⁻, Cl⁻, Br⁻, I⁻). fiveable.mewikipedia.orgstackexchange.com Like halides, they are univalent anions that can form acidic compounds with hydrogen (e.g., thiocyanic acid, HSCN) and can precipitate with certain metal ions, such as silver. wikipedia.org The family of pseudohalogens is diverse and includes well-known members like cyanide (CN⁻), azide (B81097) (N₃⁻), and cyanate (B1221674) (OCN⁻). wikipedia.org
Alkali thiocyanates, including cesium thiocyanate, represent a fundamental class of these compounds. The bonding in alkali metal thiocyanates is predominantly ionic, a characteristic that distinguishes them from many transition metal thiocyanates. acs.orgnih.gov This ionic nature influences their crystal structures, which often resemble those of simple alkali halides like sodium chloride (NaCl) and cesium chloride (CsCl). acs.orgnih.gov For instance, lithium and sodium thiocyanate adopt structures similar to NaCl, while potassium, rubidium, and this compound exhibit CsCl-like structures. nih.gov The relatively low melting points of some alkali thiocyanates, such as potassium thiocyanate (KSCN) at 175°C, are another noteworthy characteristic, attributed to the formation of association complexes in the molten state that increase the entropy of fusion. royalsocietypublishing.org
Role of the Thiocyanate Anion in Coordination Chemistry
The thiocyanate anion is a versatile and widely studied ligand in coordination chemistry. nih.gov Its ability to coordinate with metal ions in various ways is central to its importance in the synthesis of complex materials.
Bonding Preferences in Alkali Metal Thiocyanates
In the case of alkali metal thiocyanates, the large and electropositive nature of the alkali cations leads to predominantly ionic interactions with the thiocyanate anion. acs.orgnih.gov In the solid state, the thiocyanate ions are arranged in the crystal lattice alongside the cesium cations. nih.gov In solution, the thiocyanate anion can interact with cations to form contact ion pairs, and its binding mode (through sulfur or nitrogen) can be influenced by the solvent. researchgate.net The bonding in this compound is primarily ionic due to the large size of the Cs⁺ ion. In more complex structures involving other metals, the thiocyanate originating from this compound can act as a bridging ligand, connecting two metal centers. wikipedia.org
Overview of this compound in Contemporary Chemical Science
This compound has emerged as a compound of interest in several areas of modern materials science, most notably in the field of perovskite solar cells.
Research has demonstrated that the incorporation of this compound, often in conjunction with other compounds like lead thiocyanate, can significantly enhance the performance and stability of these solar cells. researchgate.netrsc.org The synergistic effect of cesium and thiocyanate ions contributes to improved crystallinity and the formation of high-quality perovskite films with reduced defect densities. acs.org This leads to higher power conversion efficiencies and greater operational stability under illumination. researchgate.netrsc.org For example, the introduction of cesium and thiocyanate additives has been shown to result in perovskite solar cells that can maintain a high power conversion efficiency of around 19% with minimal degradation over extended periods of continuous operation. researchgate.net
Furthermore, this compound has been utilized in the synthesis of two-dimensional (2D) perovskites. acs.orgresearchgate.net While these materials have shown high thermal stability, their efficiency in photovoltaic devices has been limited, in part due to the orientation of the perovskite layers which can hinder carrier extraction. acs.org The hydrophilic nature of the cesium cations can also make these 2D perovskites susceptible to degradation from humidity. acs.org
Beyond photovoltaics, this compound is used in the synthesis of coordination polymers and other novel materials where its large ionic radius can help stabilize unique crystal structures. For instance, it has been used in the formation of complexes with macrocyclic polyethers, leading to interesting coordination geometries. rsc.orgrsc.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | CsSCN |
| Molar Mass | 190.99 g/mol |
| Appearance | White crystalline solid |
| CAS Number | 3879-01-4 nih.gov |
| Crystal Structure | Orthorhombic, CsCl-like nih.gov |
Interactive Data Table: Comparison of Alkali Thiocyanates
| Compound | Formula | Crystal Structure Type | Melting Point (°C) |
| Lithium Thiocyanate | LiSCN | NaCl-like nih.gov | Decomposes on heating iupac.org |
| Sodium Thiocyanate | NaSCN | NaCl-like nih.gov | Decomposes on melting iupac.org |
| Potassium Thiocyanate | KSCN | CsCl-like nih.gov | 175 royalsocietypublishing.org |
| Rubidium Thiocyanate | RbSCN | CsCl-like nih.gov | 195 royalsocietypublishing.org |
| This compound | CsSCN | CsCl-like nih.gov | ~200 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3879-01-4 |
|---|---|
Molecular Formula |
CsSCN CCsNS |
Molecular Weight |
190.99 g/mol |
IUPAC Name |
cesium;thiocyanate |
InChI |
InChI=1S/CHNS.Cs/c2-1-3;/h3H;/q;+1/p-1 |
InChI Key |
QUPYHCHUQVNFJW-UHFFFAOYSA-M |
SMILES |
C(#N)[S-].[Cs+] |
Canonical SMILES |
C(#N)[S-].[Cs+] |
Other CAS No. |
3879-01-4 |
Synonyms |
cesium thiocyanate CsSCN |
Origin of Product |
United States |
Synthetic Methodologies for Cesium Thiocyanate and Its Derivatives
Direct Synthesis Routes
The most common and straightforward methods for preparing cesium thiocyanate (B1210189) involve direct chemical reactions, primarily through salt metathesis and subsequent crystallization from solution.
Salt metathesis, or double displacement, is the most prevalent strategy for synthesizing cesium thiocyanate. These reactions capitalize on the differential solubility of the reactants and products to drive the reaction towards the desired outcome. A common approach involves the reaction between an aqueous solution of a cesium salt and a suitable thiocyanate precursor.
One cornerstone method is the reaction of cesium chloride (CsCl) with potassium thiocyanate (KSCN). In this process, aqueous solutions of the two salts are mixed. Because potassium chloride (KCl) has a lower solubility in cold water compared to this compound, cooling the reaction mixture causes KCl to precipitate, leaving CsSCN in the solution.
Another effective metathesis route uses barium thiocyanate (Ba(SCN)₂), often with cesium sulfate (B86663) (Cs₂SO₄). nih.gov The high insolubility of the barium sulfate (BaSO₄) byproduct ensures its nearly complete precipitation from the solution, which simplifies the purification of the resulting aqueous this compound. nih.gov Similarly, cesium carbonate (Cs₂CO₃) can be reacted with cadmium thiocyanate (Cd(SCN)₂), leading to the precipitation of cadmium carbonate and leaving CsSCN in solution. iosrjournals.org A historical method also describes the reaction of cesium carbonate with ammonium (B1175870) thiocyanate (NH₄SCN), where the resulting ammonium carbonate decomposes upon heating. sciencemadness.org
A high-purity route involves the direct neutralization of thiocyanic acid (HSCN) with cesium hydroxide (B78521) (CsOH). This acid-base reaction yields this compound and water, providing a clean synthesis pathway.
Following synthesis in an aqueous medium, this compound is isolated and purified through crystallization. The most common technique is the slow evaporation of the solvent, typically water, from the filtered solution. nih.goviosrjournals.org For instance, after reacting Cs₂CO₃ and Cd(SCN)₂, the filtrate containing CsSCN is slowly evaporated at 70°C to yield the dry, crystalline product. iosrjournals.org
Another method involves controlled cooling of the solution. As seen in the reaction between CsCl and KSCN, lowering the temperature decreases the solubility of the KCl byproduct, causing it to crystallize and precipitate out of the solution, which can then be removed by filtration. Subsequent evaporation of the remaining solution under reduced pressure allows for the crystallization of pure CsSCN. The synergistic effect between cesium cations and thiocyanate anions can contribute to improved crystallization and film formation, leading to reduced defect density in materials like perovskites. acs.orgnih.gov
Salt Metathesis Approaches
Preparation of Doped this compound Materials
This compound serves as a host lattice for various dopants, particularly rare-earth elements, to create materials with specific optical properties, such as luminescence.
A notable example is the doping of CsSCN with europium (Eu²⁺) to produce luminescent materials. iosrjournals.org The synthesis process first involves preparing pure CsSCN. Subsequently, the CsSCN is doped using a melt method, where it is heated to a temperature above its melting point (approximately 207°C) with a small percentage of a europium compound, such as 0.05% Eu²⁺ at 220°C. iosrjournals.org The resulting Eu²⁺-doped CsSCN exhibits intense green luminescence at low temperatures. iosrjournals.orgtandfonline.com This process demonstrates that CsSCN can be an effective host lattice for activators like Eu²⁺, where the dopant ions occupy the crystallographically distinct Cs⁺ sites. iosrjournals.org
The concept of doping extends to more complex systems like perovskite solar cells, where this compound is used as an additive. The incorporation of both cesium and thiocyanate ions has been shown to improve the crystallization, film formation, and thermal stability of perovskite materials. acs.orgnih.gov For example, adding CsSCN to perovskite precursor solutions can inhibit the formation of undesired aggregates and lead to uniform, pinhole-free perovskite films with enhanced photovoltaic performance. acs.orgnih.gov
Synthesis of this compound-Containing Coordination Complexes
This compound is a valuable component in the synthesis of coordination complexes and polymers due to the versatile coordinating ability of the thiocyanate anion (SCN⁻). The SCN⁻ ligand is ambidentate, capable of binding to metal centers through either the sulfur or nitrogen atom, and can also act as a bridging ligand to link multiple metal centers. rsc.orgmdpi.com
Synthesis of these complexes often involves the reaction of this compound with another metal salt and an organic ligand in a suitable solvent. For instance, CsNi(NCS)₃, CsMn(NCS)₃, and CsCo(NCS)₃ were synthesized by a salt metathesis reaction between the respective metal sulfate, cesium sulfate, and barium thiocyanate in an aqueous solution. rsc.org Single crystals of these complexes were obtained through slow evaporation. rsc.org
Table of Chemical Compounds
Crystallographic and Polymorphic Investigations of Cesium Thiocyanate
Low-Temperature Orthorhombic Phase Characterization
At ambient conditions, cesium thiocyanate (B1210189) adopts an orthorhombic crystal structure. iosrjournals.orgcapes.gov.br This phase has been extensively studied using X-ray and neutron diffraction techniques to elucidate its structural parameters. researchgate.netosti.gov
Unit Cell Parameters and Space Group Analysis
The low-temperature phase of cesium thiocyanate crystallizes in the orthorhombic system, and it is characterized by the space group Pnma. iosrjournals.orgcapes.gov.brresearchgate.net This space group is number 62 in the International Tables for Crystallography. The unit cell of the orthorhombic phase contains four formula units (Z=4) of CsSCN. capes.gov.brresearchgate.net Detailed diffraction studies have established the following lattice parameters for this phase:
| Parameter | Value (Å) |
| a | 7.978 capes.gov.brresearchgate.net |
| b | 6.332 capes.gov.br |
| c | 8.332 capes.gov.br |
Note: These values are based on X-ray diffraction data. capes.gov.brresearchgate.net
Neutron diffraction studies have confirmed that the structure at 453 K, just below the phase transition temperature, is very similar to the room temperature structure. osti.gov
Layered Structural Motifs
The orthorhombic structure of this compound is characterized by a layered arrangement. capes.gov.br Within each unit cell, the cesium (Cs⁺) ions and thiocyanate (SCN⁻) anions are situated on planes perpendicular to the b-axis. capes.gov.br Specifically, two Cs⁺ ions and two SCN⁻ ions are located at y = 1/4 and y = 3/4. capes.gov.br This layered motif is a key feature of the low-temperature, ordered phase of the compound.
High-Temperature Cubic Phase Characterization
Upon heating, this compound undergoes a phase transition to a high-temperature cubic phase. researchgate.netnih.gov This transition occurs in a narrow temperature range between 197°C (470 K) and its melting point of 206°C (479 K). researchgate.netnih.gov
CsCl-Type Structure Analogy
The high-temperature phase of CsSCN adopts a cubic structure that is analogous to the cesium chloride (CsCl) structure. researchgate.netnih.gov This structure is characterized by the space group Pm-3m and has one formula unit per unit cell (Z=1). nih.gov The lattice parameter for this cubic phase has been determined to be:
| Parameter | Value (Å) |
| a₀ | 4.83 researchgate.net |
In this structure, the cesium ions occupy the corners of the cube, and the thiocyanate anion is located at the body center, similar to the chloride ion in the CsCl lattice. nih.gov
Orientational Disorder of Thiocyanate Anion
A critical feature of the high-temperature cubic phase is the orientational disorder of the linear thiocyanate (SCN⁻) anion. researchgate.netnih.gov The symmetry requirements of the monomolecular cubic unit cell necessitate that the SCN⁻ ion cannot have a fixed orientation. researchgate.net To achieve agreement between observed and calculated diffraction intensities, a model postulating a 24-fold orientational disorder for the SCN⁻ ion has been proposed. researchgate.net This means the anion is dynamically reorienting between multiple equivalent positions, giving rise to an average spherical electron density distribution at the body center of the cubic cell. This complete orientational disorder is a hallmark of the plastic nature of this high-temperature phase. nih.gov
Order-Disorder Phase Transitions
The transformation between the low-temperature orthorhombic phase and the high-temperature cubic phase in this compound is classified as a first-order, order-disorder phase transition. nih.gov
The transition from the ordered orthorhombic structure to the disordered cubic structure occurs at approximately 470 K (197°C). osti.govnih.govsemanticscholar.org In the low-temperature phase, the SCN⁻ anions are in an ordered arrangement within the crystal lattice. nih.gov As the temperature increases to the transition point, the thermal energy becomes sufficient to overcome the potential barriers for reorientation, leading to the dynamic, orientational disorder of the SCN⁻ anions characteristic of the cubic phase. researchgate.netnih.gov This transition is accompanied by significant changes in the physical properties of the material. The high-temperature cubic phase exists only over a very narrow temperature range of about 9 K before the compound melts at 479 K (206°C). researchgate.netnih.gov
Unlike other alkali metal thiocyanates such as potassium thiocyanate (KSCN), which transitions to a tetragonal phase with head-to-tail disorder, CsSCN transitions to a fully cubic phase with complete orientational disorder. osti.govnih.gov Neutron diffraction studies have shown no significant softening of acoustic phonon modes leading up to the transition, which distinguishes its behavior from that of KSCN. osti.gov
Thermodynamic Nature of Transitions
The transformation between the low-temperature orthorhombic phase and the high-temperature cubic phase of this compound is a first-order phase transition. acs.org This classification is based on the discontinuous change in properties such as enthalpy and volume that occur at the transition temperature. Differential scanning calorimetry (DSC) is a key technique used to study such transitions, as it measures the heat flow associated with the phase change. For this compound, DSC analysis reveals a distinct endothermic peak upon heating through the transition, confirming its first-order nature. mdpi.com This type of transition involves a latent heat, as energy is absorbed to overcome the potential energy barrier associated with rearranging the crystal structure from the ordered orthorhombic form to the disordered cubic form. acs.org
Temperature Dependence and Stability Windows
The stability of each polymorph of this compound is dependent on temperature. The orthorhombic phase is the stable form at temperatures below the transition point. As the temperature increases, the thermal energy of the ions becomes sufficient to overcome the forces holding them in the ordered orthorhombic lattice.
The transition to the cubic phase occurs at approximately 197°C (470 K). capes.gov.brsemanticscholar.org This high-temperature cubic phase remains stable up to the melting point of the compound, which is around 206°C. capes.gov.br Therefore, the stability window for the cubic polymorph exists between 197°C and 206°C.
It is worth noting that while the all-inorganic cesium-based SCN perovskite, Cs₂PbI₂(SCN)₂, has shown high thermal stability in some studies, this is a different, more complex material than pure this compound. nih.govacs.orgresearchgate.net
High-Pressure Induced Phase Transformations
In addition to temperature-induced polymorphism, this compound also exhibits phase transitions under the application of high pressure. The study of materials under high pressure is a significant field of research that can lead to the discovery of new phases with unique properties. osti.gov
For this compound, high-pressure studies have revealed the existence of at least one new phase. amazonaws.com The application of pressure reduces the interatomic distances, which can favor more compact crystal structures. In the case of this compound, increasing pressure on the ambient orthorhombic phase leads to a new high-pressure phase. amazonaws.com This transition is a result of the system rearranging to a more energetically favorable configuration under compression.
While detailed crystallographic data for the high-pressure phase of CsSCN is not as readily available as for its temperature-induced polymorphs, the transition has been detected through techniques such as vibrational spectroscopy. amazonaws.com The study of how pressure affects the vibrational modes (phonons) of the crystal lattice can provide clear evidence of a phase change. However, at very high pressures (above 45-50 kbar), photo-decomposition of the sample has been observed, which can limit the experimental investigation at these extreme conditions. amazonaws.com
The study of pressure-induced phase transformations is not unique to this compound and is a known phenomenon in many other materials, including other alkali halides like cesium chloride (CsCl), cesium bromide (CsBr), and cesium iodide (CsI), which also exhibit transitions to different structures at high pressures. aps.org
Spectroscopic Elucidation of Cesium Thiocyanate Structure and Interactions
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics and bonding nature of cesium thiocyanate (B1210189). By analyzing the vibrational modes of the thiocyanate ion (SCN⁻), detailed insights into its coordination environment can be obtained.
The thiocyanate ion is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. The vibrational frequencies of the C-N and C-S bonds are particularly sensitive to the mode of coordination. In cesium thiocyanate, the large and electropositive cesium cation (Cs⁺) results in predominantly ionic bonding.
The C-N stretching vibration (ν(CN)) is a strong, narrow band in the infrared spectrum, typically appearing around 2050 cm⁻¹. aip.org The C-S stretching vibration (ν(CS)) is generally weaker and appears at a lower frequency. The exact positions of these bands provide crucial information about the electronic environment of the thiocyanate ion. For instance, the C-N stretching frequency is known to be influenced by ion pairing with metal cations, with the magnitude of the frequency shift depending on the specific cation. aip.org In the case of this compound, the interaction is relatively weak, leading to only a small blue-shift of the C-N stretching frequency compared to the free ion. aip.org
In aqueous solutions of alkali metal thiocyanates, including this compound, the C-N stretching frequency is observed around 2063 cm⁻¹ at low concentrations. acs.org As the concentration increases, the frequency shifts, reflecting changes in the ionic environment and the formation of ion pairs. acs.org
Table 1: Vibrational Frequencies of Thiocyanate in Different Environments
| Vibrational Mode | Frequency Range (cm⁻¹) | Bonding Environment |
|---|---|---|
| ν(CN) | ~2050 | General |
| ν(CN) | 2063 | Low concentration aqueous solution |
| ν(CN) | >2100 | N-bonded |
| ν(CS) | <860 | N-bonded |
| ν(CS) | >700 | S-bonded |
The frequencies of the C-N and C-S stretching modes can be correlated to the specific bonding mode of the thiocyanate ligand (N-bonded, S-bonded, or bridging).
N-bonded (Isothiocyanate): When the thiocyanate ion coordinates through the nitrogen atom (M-NCS), the ν(CN) frequency is typically observed above 2100 cm⁻¹. The ν(CS) frequency is found in the range of 780-860 cm⁻¹.
S-bonded (Thiocyanate): For coordination through the sulfur atom (M-SCN), the ν(CN) frequency is generally lower, in the range of 2080-2120 cm⁻¹. The ν(CS) frequency is observed at a lower wavenumber, typically between 690-720 cm⁻¹. cdnsciencepub.com
Bridging: In a bridging mode where the thiocyanate ion links two metal centers (M-SCN-M), the ν(CN) frequency is often elevated compared to the terminal S-bonded mode. cdnsciencepub.com
In this compound, the bonding is predominantly ionic, with the SCN⁻ ion not strongly coordinated to a single Cs⁺ ion in a covalent sense. However, in complexes containing this compound, the thiocyanate ion can adopt different coordination modes depending on the other metals present. cdnsciencepub.com The analysis of the C-N and C-S stretching frequencies is therefore a critical step in characterizing the structure of such complexes.
For crystalline this compound, a more detailed understanding of the vibrational spectrum can be achieved through factor group analysis. The room temperature structure of this compound is orthorhombic with the space group Pnma. publish.csiro.au This crystal structure has four formula units per primitive unit cell, leading to 48 degrees of freedom and thus 48 phonon branches in the dispersion relations. publish.csiro.au
Factor group analysis predicts the number of infrared and Raman active modes based on the symmetry of the crystal. For the Pnma space group, the vibrational modes at the zone center (q=0) can be classified into different symmetry species (irreducible representations). publish.csiro.au The symmetric 'gerade' representations (Ag, B1g, B2g, B3g) are Raman active, while the antisymmetric 'ungerade' representations (Au, B1u, B2u, B3u) are infrared active. publish.csiro.au
Studies on single crystals of this compound have shown that the main features of the infrared and Raman spectra are in good agreement with the predictions of factor group analysis. capes.gov.br However, the spectra also reveal more complex features, such as multiphonon modes, which arise from combinations of fundamental vibrations. capes.gov.brcapes.gov.br Some of these multiphonon modes can be explained by combinations of vibrations at the Brillouin zone center (k=0), while others involve phonons from other points in the Brillouin zone (k≠0). capes.gov.brcapes.gov.br
Polarized spectroscopic studies on single crystals of this compound provide further information about the symmetry of the vibrational modes. By using polarized light in infrared and Raman spectroscopy, it is possible to selectively excite vibrations along specific crystallographic axes. This allows for the unambiguous assignment of vibrational modes to their respective symmetry species as predicted by factor group analysis. capes.gov.braip.org
In polarized Raman studies of isomorphous compounds like potassium and rubidium thiocyanate, it has been observed that combinations of internal vibrational modes of the thiocyanate ion are polarization sensitive, while combinations of internal and external (lattice) modes are not. capes.gov.br Similar polarization-sensitive multiphonon modes are also observed in this compound. capes.gov.br These polarized studies are essential for a complete understanding of the vibrational dynamics and intermolecular interactions within the this compound crystal lattice.
Factor Group Analysis and Multiphonon Modes in Single Crystals
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for the structural elucidation of this compound, particularly in the solid state.
Solid-state ¹³³Cs NMR spectroscopy is a highly sensitive probe of the local environment of the cesium ion. acs.org The ¹³³Cs nucleus has a nuclear spin of I = 7/2 and its chemical shift is very sensitive to the coordination environment, including the number and type of coordinating atoms and the Cs-ligand distances. cdnsciencepub.comosti.gov
In solid-state ¹³³Cs NMR spectra of cesium compounds, the isotropic chemical shift provides information about the average electronic environment around the Cs⁺ ion. For instance, a correlation has been found between the isotropic ¹³³Cs chemical shift and the number of oxygen atoms coordinated to the cesium ion in macrocyclic complexes. cdnsciencepub.comresearchgate.net
Furthermore, for cesium ions in sites of low symmetry, the interaction of the nuclear quadrupole moment with the surrounding electric field gradient and the chemical shift anisotropy (CSA) can lead to significant line broadening. acs.org The CSA provides information about the three-dimensional electronic distribution around the nucleus. In studies of cesium complexes, the ¹³³Cs chemical shift anisotropy has been determined to further characterize the coordination geometry. cdnsciencepub.comosti.gov For pure this compound, the high symmetry of the cesium site in the cubic high-temperature phase would be expected to result in a narrow NMR signal, while the lower symmetry of the room-temperature orthorhombic phase could lead to a broader signal due to quadrupolar effects and CSA. acs.orgresearchgate.net
Correlation of ¹³³Cs Chemical Shifts with Coordination Environment
The chemical shift of the ¹³³Cs nucleus is highly sensitive to its immediate electronic environment, which is primarily dictated by the coordination of solvent molecules or ligands around the Cs⁺ ion. Studies have shown a distinct correlation between the ¹³³Cs chemical shift and the nature of the solvent for cesium salts, including this compound. osti.gov The solvent's ability to donate electron pairs, often quantified by Gutmann's donor number (DN), plays a significant role in shielding or deshielding the cesium nucleus.
In a systematic study of cesium salts across various nonaqueous solvents, a noticeable trend was observed for this compound. msu.edu The ¹³³Cs chemical shifts are found to be at a higher field (more shielded) in oxygen-donor solvents compared to their positions in nitrogen-donor solvents. msu.edu For instance, in solvents like nitromethane (B149229), methanol, propylene (B89431) carbonate, and acetone (B3395972) (oxygen donors), the cesium nucleus is more shielded than in dimethylformamide, formamide, acetonitrile, and pyridine (B92270) (nitrogen donors). msu.edu This difference arises from the distinct electronic and steric interactions between the Cs⁺ ion and the solvent molecules forming the primary solvation shell. Solvents with high donicity and dielectric constants, such as dimethyl sulfoxide (B87167), are particularly effective at solvating the cesium ion, leading to the most downfield shifts. msu.edu
In the solid state, a more direct correlation has been established between the ¹³³Cs isotropic chemical shift and the coordination environment of the Cs⁺ ion. cdnsciencepub.com Research on cesium complexes with macrocyclic ligands demonstrates that the chemical shift is related to the number of oxygen atoms directly coordinated to the cesium ion and the average Cs-O bond distances. cdnsciencepub.com This provides a foundational understanding for interpreting the chemical shifts observed in solution, where the coordination is more dynamic.
Table 1: ¹³³Cs Chemical Shifts of this compound in Various Solvents This table is interactive. Users can sort the data by clicking on the column headers.
| Solvent | Donor Number (DN) | ¹³³Cs Chemical Shift (ppm) |
|---|---|---|
| Nitromethane | 2.7 | -58.8 |
| Acetonitrile | 14.1 | -1.5 |
| Acetone | 17.0 | -28.9 |
| Formamide | 24.0 | +16.0 |
| Methanol | 19.0 | -27.6 |
| N,N-Dimethylformamide | 26.6 | +28.9 |
| Dimethyl Sulfoxide | 29.8 | +55.0 |
| Pyridine | 33.1 | +23.6 |
Note: Chemical shifts are referenced to the infinitely dilute Cs⁺ ion in water. Data compiled from multiple sources. msu.edu
Solution-State NMR Investigations of Complexation
¹³³Cs NMR is an invaluable technique for studying the complexation of the cesium ion with various ligands in solution, providing insights into the stoichiometry, stability, and kinetics of the resulting complexes. huji.ac.il When a ligand, such as a crown ether or a cryptand, is introduced to a solution of this compound, the ¹³³Cs chemical shift changes as the coordination environment of the Cs⁺ ion is altered from being solvated to being partially or fully encapsulated by the ligand.
The complexation of this compound with crown ethers has been extensively studied. For example, with 18-crown-6 (B118740) in a nitromethane solution, the ¹³³Cs chemical shift changes as a function of the crown-to-cesium mole ratio, indicating stepwise complex formation. acs.org Initially, a 1:1 complex is formed, which is then followed by the addition of a second ligand molecule to create a 2:1 "sandwich" complex, where the Cs⁺ ion is situated between two crown ether rings. acs.orgmsu.edu In some cases, more complex stoichiometries, such as a 3:2 adduct, have been identified. acs.org The limiting chemical shifts of the complexed cation often fall within a much narrower range than those of the solvated ion, suggesting that the cesium ion is effectively shielded from the bulk solvent upon complexation. ijcce.ac.ir
Similar investigations have been carried out with cryptands, which are three-dimensional macrobicyclic ligands. The complexation of Cs⁺ with cryptands like C221 and C222 has been studied in several nonaqueous solvents using ¹³³Cs NMR. msu.eduosti.gov The stability of these cryptate complexes is found to be highly dependent on the solvent. osti.gov The strongest complexation for this compound is observed in solvents with low donicity, such as nitromethane. msu.edu In such environments, the weakly solvated Cs⁺ ion is more readily encapsulated by the cryptand ligand. msu.edu By analyzing the change in chemical shift as a function of ligand concentration, the stability constants (formation constants) of these complexes can be accurately determined. osti.gov
Table 2: ¹³³Cs NMR Data for Complexation of Cs⁺ (from CsSCN) with Macrocycles in Nitromethane This table is interactive. Users can sort the data by clicking on the column headers.
| Ligand | Complex Stoichiometry (Ligand:Cs⁺) | Limiting Chemical Shift (ppm) | Log of Formation Constant (log K) |
|---|---|---|---|
| 15-Crown-5 | 1:1 | -35.2 | 4.60 |
| 15-Crown-5 | 2:1 | -49.7 | 2.91 |
| 18-Crown-6 | 1:1 | -46.5 | > 6 |
| 18-Crown-6 | 3:2 | -62.5 | 13.04 |
| 18-Crown-6 | 2:1 | -65.5 | 3.55 |
Note: Chemical shifts referenced relative to the free Cs⁺ ion in nitromethane. Data extracted from studies using CsSCN. acs.org
Theoretical and Computational Studies of Cesium Thiocyanate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netcnr.it It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost. cnr.itgoogle.com
DFT calculations are instrumental in determining the most stable geometric arrangement of atoms in a crystal, a process known as geometry optimization. pku.edu.cnrsc.org For cesium thiocyanate (B1210189), which crystallizes in an orthorhombic system with the Pnma space group, DFT can be used to calculate the precise bond lengths, bond angles, and lattice parameters that correspond to the minimum energy state. The optimization process iteratively adjusts the atomic coordinates until the forces on the atoms are minimized. pku.edu.cn
Similarly, DFT enables the calculation of vibrational frequencies, which correspond to the modes of atomic motion. researchgate.net These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. For CsSCN, the primary vibrational modes of the SCN⁻ anion are the C-N stretching, C-S stretching, and the S-C-N bending vibrations. DFT calculations can predict the wavenumbers for these modes. For instance, in related thiocyanate-containing compounds, DFT has been successfully used to assign vibrational modes observed in experimental spectra. spectroscopyonline.com Scaling factors are sometimes applied to the calculated harmonic frequencies to better match the experimental anharmonic values. d-nb.info
Table 1: Expected Parameters from DFT Geometry Optimization of Cesium Thiocyanate
| Parameter | Description |
| Lattice Constants | a, b, c (for the orthorhombic cell) |
| Bond Lengths | C-N, C-S |
| Bond Angle | ∠(S-C-N) |
| Coordination | Cs-N and Cs-S distances and coordination number |
This table represents typical parameters that would be obtained from a DFT geometry optimization of CsSCN based on standard computational chemistry practices.
DFT is used to calculate the electronic structure, including the density of states (DOS) and band structure, which provides deep insights into the nature of chemical bonding. aps.orgresearchgate.netarxiv.org In a study of various metal thiocyanates, DFT calculations revealed that for ionic thiocyanates like those from Group 1 (which includes cesium), the valence and conduction bands are primarily derived from the orbitals of the thiocyanate ligand. researchgate.net
A more detailed analysis of chemical bonds can be achieved using methods like Crystal Orbital Hamilton Population (COHP) analysis. acs.orgijcce.ac.ir COHP partitions the band-structure energy into contributions from specific atom pairs, allowing for a quantitative description of the bonding, non-bonding, and anti-bonding interactions within the crystal. For CsSCN, a COHP analysis would quantify the ionic interaction between Cs⁺ and the SCN⁻ anion and the covalent character of the S-C and C-N bonds within the anion.
DFT calculations are a powerful tool for assessing the thermodynamic stability of different crystal phases and the effects of doping. rsc.orgaps.orgiphy.ac.cnresearchgate.net The relative stability of different polymorphs can be determined by comparing their total energies calculated via DFT. For CsSCN, there is a known order-disorder phase transition from a low-temperature orthorhombic phase to a high-temperature cubic phase. rsc.org DFT can be used to calculate the energy difference between these phases and to investigate the energy barriers associated with the transition. aps.org
The introduction of dopants into a host lattice can significantly alter its stability and properties. Theoretical studies have shown that incorporating this compound as an additive in formamidinium lead triiodide (FAPbI₃) perovskites can stabilize the desired photoactive α-phase and prevent its degradation into the photoinactive δ-phase. researchgate.netresearchgate.net DFT calculations, in this context, are used to determine how the dopant ions (Cs⁺ and SCN⁻) are incorporated into the host lattice and how they affect the formation energies and phase stability of the perovskite structure. researchgate.net
Furthermore, studies on CsSCN doped with europium (Eu²⁺) have been conducted. researchgate.net DFT calculations can predict the most likely substitution site for the Eu²⁺ dopant (in this case, substituting for Cs⁺), the resulting local geometric distortions, and the effect on the electronic structure, which is crucial for understanding the luminescent properties of the doped material. researchgate.net
Table 2: DFT Applications in Stability Analysis of CsSCN Systems
| System | Investigated Property | DFT Finding/Prediction | Reference |
| Pure CsSCN | Phase Transition | Calculation of total energies for orthorhombic and cubic phases to determine relative stability. | rsc.org |
| FAPbI₃ with CsSCN | Phase Stability | Cs⁺ and SCN⁻ co-doping stabilizes the α-phase perovskite structure. | researchgate.netresearchgate.net |
| CsSCN:Eu²⁺ | Dopant Stability | Prediction of Eu²⁺ substitution at the Cs⁺ site and its effect on the crystal and electronic structure. | researchgate.net |
Analysis of Electronic Structure and Bonding
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, including lattice vibrations, diffusion, and phase transitions.
A key feature of the high-temperature phase of CsSCN is the orientational disorder of the linear SCN⁻ anions. MD simulations are an ideal tool to study these complex dynamics. Simulations can model the rotational motion of the SCN⁻ ions within the crystal lattice, revealing the nature of the disorder. acs.org Studies on alkali thiocyanates have used MD to provide a microscopic view of how the SCN⁻ ions reorient themselves, driving the transition from an ordered low-temperature structure to a disordered high-temperature phase. acs.orgresearchgate.net
In aqueous solutions of this compound, MD simulations have been used to investigate the reorientational motions of SCN⁻ anions. acs.org These studies show that the dynamics are influenced by interactions with the surrounding water molecules and cations. acs.org While these are solution-phase studies, the force fields and methodologies developed are applicable to simulating the dynamics in the solid state, providing valuable information on how the anions behave in the orientationally disordered cubic phase of CsSCN. arxiv.org
Solution Chemistry and Complexation Behavior of Cesium Thiocyanate
Coordination Chemistry of Cesium Cations with Macrocyclic Ligands
The large ionic radius of the cesium cation (1.67 Å) governs its coordination chemistry, particularly with macrocyclic ligands like crown ethers and cryptands. These ligands are capable of encapsulating the cation within a central cavity, forming stable host-guest complexes. wikipedia.orgtdl.org The stability and structure of these complexes are dictated by several factors, including the relative sizes of the cation and the ligand's cavity, the solvent, and the conformation of the ligand. tdl.org
The stoichiometry of cesium-macrocycle complexes refers to the ratio of ligand to metal ion. While 1:1 complexes are common, particularly when the cation fits well within the ligand's cavity, other stoichiometries are also observed. oup.comscispace.com For instance, with 18-crown-6 (B118740), the cesium ion is slightly too large for the cavity, leading to the formation of both 1:1 and 2:1 (ligand:metal) "sandwich" complexes in most solvents. osti.gov In contrast, larger rings like dibenzo-21-crown-7 tend to form only 1:1 complexes. researchgate.net With some ligands, such as dibenzo-18-crown-6, 2:1 and even 3:2 complexes with cesium thiocyanate (B1210189) have been reported. tdl.orgmsu.edu
The stability of these complexes is quantified by the stability constant (K_s) or its logarithm (log K_s). A higher value indicates a more stable complex. This stability is highly dependent on the type of ligand and the solvent used. osti.gov Cesium-133 NMR spectroscopy is a powerful technique for determining these stability constants in various nonaqueous solvents. osti.govosti.gov Studies have shown that diazapolyoxamacrobicyclic ligands (cryptands) generally form more stable complexes with Cs⁺ compared to crown ethers, with the relative stability for cryptands being in the order of Cs⁺•C221 ≥ Cs⁺•C222 > Cs⁺•C222B >> Cs⁺•C211. osti.gov The anion associated with the cesium salt can also influence complex stability and extraction efficiency. stackexchange.com
Below is a table summarizing the stability constants for various cesium-macrocycle complexes in different solvents.
Table 1: Stability Constants (log K_s) for Cesium-Macrocycle Complexes| Macrocyclic Ligand | Solvent | Stoichiometry (Ligand:Cs⁺) | log K_s | Reference |
|---|---|---|---|---|
| 18-Crown-6 (18C6) | Pyridine (B92270) | 1:1 | > 4 | osti.gov |
| 18-Crown-6 (18C6) | Pyridine | 2:1 | 2.1 ± 0.2 | osti.gov |
| 18-Crown-6 (18C6) | Acetone (B3395972) | 1:1 | 4.38 ± 0.08 | osti.gov |
| 18-Crown-6 (18C6) | Propylene (B89431) Carbonate | 1:1 | 4.05 ± 0.05 | osti.gov |
| 18-Crown-6 (18C6) | N-Butylpyridinium Methyl Sulfate (B86663) | 1:1 | 1.20 ± 0.13 | researchgate.net |
| Dibenzo-18-Crown-6 (DB18C6) | Pyridine | 1:1 | > 4 | osti.gov |
| Dicyclohexyl-18-Crown-6 (DC18C6) | Pyridine | 1:1 | > 4.5 | osti.gov |
| N-Benzylaza-21-crown-7 | Methanol | 1:1 | 3.53 | nankai.edu.cn |
| N-Benzylaza-24-crown-8 | Methanol | 1:1 | 3.84 | nankai.edu.cn |
| Calix datapdf.comarene-bis(t-octylbenzo-18-crown-6) | Nitrobenzene-d₅ | 1:1 | 8.8 ± 0.1 | researchgate.net |
The "size-fit" concept is a crucial principle in the complexation of cations by macrocyclic ligands. wikipedia.orgtdl.org Optimal stability is often achieved when the ionic diameter of the cation closely matches the cavity size of the crown ether. tdl.org The cesium ion has an ionic diameter of approximately 3.34 Å. The cavity of 18-crown-6 is about 2.6-3.2 Å, while the larger 21-crown-7 has a cavity of 3.4-4.3 Å. nankai.edu.cn
This size relationship directly influences complex stoichiometry and stability. Because the Cs⁺ ion is slightly larger than the cavity of 18-crown-6 and its derivatives like dibenzo-18-crown-6, it often induces the formation of 2:1 "sandwich" complexes where the cation is situated between two ligand molecules. osti.govmsu.edu Conversely, larger macrocycles like N-benzylaza-21-crown-7 and N-benzylaza-24-crown-8 show high stability constants for 1:1 complexes with Cs⁺, as the cation fits more comfortably within their larger cavities. nankai.edu.cn
Beyond simple cavity size, the ligand's conformation is paramount. For complex ligands like calixarenes, specific conformations are adopted to maximize binding affinity for cesium. For example, calix datapdf.comarene-crown-6 ethers fixed in a 1,3-alternate conformation possess a cavity that is highly complementary to the cesium ion, making them effective extractants. hbni.ac.intandfonline.com Computational modeling and structural studies have shown that the calixarene (B151959) architecture can be modified to optimize the orientation of oxygen donor atoms for enhanced binding with the cesium ion. osti.gov In some cases, cation-π interactions between the cesium ion and the aromatic rings of the calixarene scaffold provide additional stabilization. tandfonline.comresearchgate.net
Stoichiometry and Stability of Complexes
Ion-Solvent Interactions in Polar Media
Cesium thiocyanate is highly soluble in polar solvents, where it dissociates into solvated Cs⁺ cations and SCN⁻ anions. ontosight.ai The interactions between these ions and the solvent molecules are a critical aspect of its solution chemistry. The process of complexation with a macrocyclic ligand is effectively a competition between the ligand and the solvent molecules for coordination to the cesium ion. osti.gov
The stability of cesium-macrocycle complexes is therefore strongly dependent on the solvating power of the medium. A study using Cesium-133 NMR across six polar solvents found that the stability of Cs⁺ complexes with crown ethers decreased in the following order: Pyridine > Acetone > Propylene Carbonate > Acetonitrile > N,N-Dimethylformamide > Dimethyl Sulfoxide (B87167). osti.gov This trend reflects the varying ability of these solvents to solvate the "naked" cesium ion, with strongly solvating solvents like dimethyl sulfoxide competing more effectively with the crown ether, thus leading to lower complex stability.
Kinetic Aspects of Cesium Ion Complexation
The kinetics of complexation concern the rates at which the cesium ion associates with and dissociates from a macrocyclic ligand. These rates determine how quickly equilibrium is reached and are indicative of the kinetic lability or inertness of the complex. Techniques such as temperature-dependent Nuclear Magnetic Resonance (NMR) and stopped-flow methods are used to study these dynamics. osti.govdatapdf.comdtic.mil
Studies have measured the rate of dissociation of the Cs⁺ ion from its complexes. For example, in propylene carbonate, the activation energy for the dissociation of Cs⁺ from dicyclohexyl-18-crown-6 was found to be 8.5 kcal/mol. osti.gov In the same solvent, the dissociation from monobenzo-2,2,2-cryptand was significantly slower, with a much larger activation energy of 15 kcal/mol. osti.gov This demonstrates that the cryptate complex is not only thermodynamically more stable but also kinetically more inert than the crown ether complex.
Applications of Cesium Thiocyanate in Advanced Functional Materials
Perovskite Solar Cell Architectures
The incorporation of cesium thiocyanate (B1210189) into perovskite solar cell architectures has been a subject of intensive research. Its influence extends to various aspects of the solar cell's performance and longevity.
Impact on Perovskite Crystallinity and Film Formation
The quality of the perovskite crystal structure and the uniformity of the film are paramount for high-performance solar cells. Cesium thiocyanate has been shown to play a significant role in improving both of these aspects.
The simultaneous incorporation of cesium cations and thiocyanate (SCN⁻) anions, often through additives like lead thiocyanate (Pb(SCN)₂), enhances perovskite crystallinity. researchgate.net This leads to the formation of high-quality perovskite films with larger grain sizes. rsc.org The intrinsic ability of the SCN⁻ anion to increase the perovskite crystal size makes the crystallization process more tolerant to initial inhomogeneities. acs.orgnih.gov
Research has shown that the addition of guanidinium (B1211019) thiocyanate (GuSCN) to methylammonium (B1206745) lead iodide (MAPbI₃) perovskites can enhance crystallinity and enlarge crystal size. researchgate.net Similarly, in all-inorganic cesium lead bromide (CsPbBr₃) perovskites, the use of sodium thiocyanate (NaSCN) and potassium thiocyanate (KSCN) as dopants contributes to the formation of films with enhanced grain size and crystallinity. rsc.org This is attributed to the smaller ionic radii of Na⁺ and K⁺ causing lattice contraction. rsc.org
However, the introduction of SCN⁻ alone can sometimes lead to the formation of undesirable lead iodide (PbI₂) aggregates. acs.orgnih.gov The additional presence of cesium ions helps to inhibit the formation of these aggregates by improving the solubility of the halide/pseudo-halide coordination to the lead ions (Pb²⁺). acs.orgnih.gov This synergistic effect results in uniform, pinhole-free perovskite films. acs.orgnih.gov
| Additive | Perovskite Type | Observed Impact on Crystallinity & Film Formation |
| Cesium & Lead Thiocyanate | Triple-cation (Cs, MA, FA) lead tri-iodide | Enhanced perovskite crystallinity and larger grain sizes. researchgate.netrsc.org |
| Cesium & Thiocyanate | MA-based wide-bandgap | Increased perovskite crystal size and formation of uniform, pinhole-free films. acs.orgnih.gov |
| Guanidinium Thiocyanate | Methylammonium lead iodide (MAPbI₃) | Enhanced crystallinity and enlarged crystal size. researchgate.net |
| Sodium/Potassium Thiocyanate | Cesium lead bromide (CsPbBr₃) | Enhanced grain size and crystallinity due to lattice contraction. rsc.org |
Enhancement of Device Stability under Operational Conditions
A major hurdle for the commercial viability of perovskite solar cells is their long-term stability under operational stress, including illumination and environmental factors. This compound has demonstrated a remarkable ability to enhance this stability.
The incorporation of nonvolatile cesium ions is a key factor in improving the operational illumination stability of perovskite solar cells. researchgate.netrsc.org Devices containing both cesium and thiocyanate additives have been shown to sustain high power conversion efficiencies for extended periods under continuous illumination. researchgate.netrsc.orgrsc.org For instance, some studies report that solar cells with these additives maintained maximum power conversion efficiencies of about 19% with no significant degradation after 20,000 seconds of continuous operation. researchgate.netrsc.orgrsc.org
The improved stability is largely attributed to the suppression of the photodecomposition of the perovskite material. researchgate.netrsc.org The addition of cesium to mixed methylammonium/formamidinium perovskite films effectively suppresses their photodegradation. rsc.org Furthermore, in all-inorganic CsPbBr₃ perovskite solar cells, doping with KSCN has been shown to significantly improve stability under high humidity conditions, with unencapsulated cells retaining over 90% of their initial efficiency after 30 days. rsc.org The introduction of thiocyanate has also been found to enhance the moisture stability of formamidinium lead triiodide (FAPbI₃) films. researchgate.net
| Perovskite Composition | Additive(s) | Stability Enhancement |
| Triple-cation (Cs, MA, FA) lead tri-iodide | Cesium & Lead Thiocyanate | Maintained ~19% PCE for 20,000s under illumination. researchgate.netrsc.orgrsc.org |
| All-inorganic CsPbBr₃ | Potassium Thiocyanate | Retained 91.1% of initial efficiency after 30 days at 85% RH. rsc.org |
| Formamidinium lead triiodide (FAPbI₃) | Ammonium (B1175870) Thiocyanate | Enhanced moisture stability. researchgate.net |
Role in Suppressing Defect Density
Defects within the perovskite crystal lattice act as traps for charge carriers, leading to non-radiative recombination and a reduction in solar cell efficiency. This compound plays a crucial role in mitigating these defects.
The simultaneous incorporation of cesium and thiocyanate leads to a lower trap density in the perovskite film. researchgate.netrsc.org This reduction in defect density is a primary contributor to the enhanced performance and stability of the solar cells. researchgate.netrsc.org The thiocyanate anion (SCN⁻) is particularly effective at passivating uncoordinated Pb²⁺ defects in CsPbBr₃ films, which leads to a reduction in the trap state density. rsc.org
In some cases, the use of a urea-ammonium thiocyanate (UAT) molten salt modification has been shown to decrease the defect density of CsPbI₃ films from 2.0 x 10¹⁶ cm⁻³ to 1.6 x 10¹⁶ cm⁻³. cas.cn Additives like guanidinium thiocyanate have also been demonstrated to reduce the trap density in MAPbI₃ perovskite films. researchgate.net
Synergistic Effects of Cesium and Thiocyanate Co-doping
The combined use of cesium and thiocyanate ions produces a synergistic effect that surpasses the benefits of using either component alone. rsc.orgacs.orgnih.gov This synergy is evident in the simultaneous improvement of perovskite film quality, device performance, and operational stability. rsc.org
While thiocyanate promotes the growth of larger perovskite grains, it can also lead to the formation of PbI₂ aggregates. acs.orgnih.gov The co-doping with cesium effectively suppresses this aggregate formation. acs.orgnih.gov This combination results in high-quality perovskite films characterized by large grain sizes, high crystallinity, and reduced trap density. rsc.org In CsPbBr₃ nanocrystals, co-doping with zinc thiocyanate (Zn(SCN)₂) at the B- and X-sites improves the local structural order and reduces inhomogeneous strain, leading to enhanced photoluminescence stability. aps.org
Research on alkali metal doping and thiocyanate passivation in CsPbBr₃ using NaSCN and KSCN has also highlighted these synergistic benefits. The alkali metal cations cause lattice contraction, improving grain size and crystallinity, while the SCN⁻ passivates defects. rsc.org
Influence on Photoactive Phase Stabilization
The stability of the desired photoactive perovskite phase is crucial for efficient solar energy conversion. This compound contributes to stabilizing this phase, particularly in formamidinium-based perovskites.
Formamidinium lead iodide (FAPbI₃) can exist in a non-photoactive "yellow" hexagonal phase at room temperature. acs.org Alloying FAPbI₃ with cesium helps to stabilize the photoactive "black" perovskite α-phase by tuning the Goldschmidt tolerance factor. acs.orgwur.nl This results in mixed solid-state perovskite alloys like FA₀.₈₅Cs₀.₁₅PbI₃, which exhibit much-improved stability in high-humidity environments compared to pure FAPbI₃. acs.org
The addition of ammonium thiocyanate (NH₄SCN) to FAPbI₃ films has been observed to promote the formation of the black trigonal α-FAPbI₃ phase while suppressing the formation of the yellow hexagonal δ-FAPbI₃ phase. researchgate.net
Solid-State Reaction Control in Perovskite Formation
The formation of high-quality perovskite films can be influenced by controlling the solid-state reactions during the fabrication process. While direct evidence of this compound's role in this specific area is still emerging, the use of related thiocyanate compounds provides insight.
For instance, the use of an ionic liquid, bis(triphenylphosphine)iminium bis(trifluoromethanesulfonyl)imide ([PPN][TFSI]), has been shown to retard the high-temperature solid-state reaction of intermediates formed from perovskite precursors. nih.gov This slowing of the reaction, by interacting with an intermediate like dimethylammonium lead iodide (DMAPbI₃), allows for the formation of larger crystal grains in CsPbI₃ films. nih.gov This suggests that controlling the reaction kinetics through additives is a viable strategy for improving film quality.
Luminescent and Photonic Devices
This compound (CsSCN) has emerged as a compound of interest in the development of advanced functional materials, particularly for applications in luminescent and photonic devices. Its crystal structure and chemical properties make it a suitable host for luminescent ions, leading to materials with specific light-emitting characteristics.
Host Matrix for Rare Earth Doping (e.g., Eu²⁺)
This compound serves as an effective host lattice for doping with rare earth elements, such as Europium (Eu²⁺), to create luminescent materials known as phosphors. iosrjournals.org The large cesium cation (Cs⁺) in the CsSCN structure can be substituted by dopant ions, which then act as luminescence centers. scispace.com The process often involves a melt method, where CsSCN is heated with a small percentage of a europium compound to allow the Eu²⁺ ions to incorporate into the host lattice. scispace.com
Research has demonstrated that CsSCN doped with Eu²⁺ can function as a phosphor material for applications like solid-state lighting. The thiocyanate environment, with cations coordinated to sulfur (S) or nitrogen (N) atoms, provides a suitable setting for the activator ions. iosrjournals.org This makes CsSCN:Eu²⁺ a promising green-emitting phosphor. tandfonline.comtandfonline.com While CsSCN is considered a good host lattice, challenges such as thermal instability and decomposition by-products at doping temperatures need to be addressed for optimal performance. iosrjournals.orgscispace.com
Research Findings on Eu²⁺-Doped this compound
| Parameter | Observation | Reference |
|---|---|---|
| Host Material | This compound (CsSCN) | iosrjournals.orgscispace.com |
| Dopant Ion | Europium (Eu²⁺) | scispace.com |
| Doping Method | Melt method at temperatures around 200-220°C | scispace.com |
| Resulting Material | Green-emitting phosphor (CsSCN:Eu²⁺) | iosrjournals.orgtandfonline.com |
| Potential Application | Solid-state lighting |
Emission Characteristics and Energy Transfer Mechanisms
The luminescence of Eu²⁺-doped this compound is characterized by a broad emission band in the green spectral region. iosrjournals.orgscispace.com This emission results from the 4f⁶5d¹ → 4f⁷ electronic transition of the Eu²⁺ ion. iosrjournals.orgscispace.com The energy of this transition, and thus the color of the emitted light, is highly dependent on the host lattice. scispace.com The covalent nature of the ligands (SCN⁻) and the crystal field experienced by the Eu²⁺ ion within the CsSCN host influence the emission spectrum, contributing to the broadening of the emission band. scispace.com Studies have observed a single emission band for the 4f⁶5d¹ → 4f⁷ transition, suggesting that the Eu²⁺ ions occupy identical crystallographic sites within the host. scispace.com
The emission spectrum of CsSCN:Eu²⁺ shows a maximum at approximately 19801 cm⁻¹. iosrjournals.org This intensive luminescence is particularly notable at low temperatures due to the energetically low-lying 4f⁶5d¹ state of Eu²⁺. iosrjournals.org
Energy transfer is a critical mechanism in luminescent materials, dictating their efficiency. In systems like doped phosphors, energy absorbed by the host lattice or a sensitizer (B1316253) is transferred to the activator ion (the dopant), which then emits light. tandfonline.com For Eu²⁺, the 4f-5d transitions are parity-allowed, leading to a large absorption cross-section and efficient absorption of excitation energy. tandfonline.com In layered perovskite materials, which also utilize doping, energy transfer often occurs through a "funneling" process, where energy moves from wider-bandgap components to narrower-bandgap emitting centers. mdpi.comresearchgate.net While the specific energy transfer mechanism in CsSCN:Eu²⁺ is governed by the interaction between the host and the Eu²⁺ ions, the goal is to efficiently channel the absorbed energy to the Eu²⁺ centers to maximize light output. iosrjournals.orgscispace.com
Emission Properties of Eu²⁺-Doped this compound
| Property | Description | Reference |
|---|---|---|
| Emission Color | Intensive green | iosrjournals.org |
| Emission Peak Maximum | ~19801 cm⁻¹ | iosrjournals.org |
| Electronic Transition | 4f⁶5d¹ → 4f⁷ of the Eu²⁺ ion | iosrjournals.orgscispace.com |
| Spectral Feature | Broad emission band | scispace.com |
| Influencing Factors | Host lattice covalency and crystal field | scispace.com |
Catalytic and Electrochemical Processes
Beyond photonics, this compound finds utility in chemical synthesis and electrochemistry, where it can act as a reagent source or influence the reaction environment.
Role as Supporting Electrolyte in Electrochemical Reactions
In electrochemical reactions, a supporting electrolyte is a salt added to the solution to increase its conductivity, minimize the solution's resistance, and maintain charge balance. beilstein-journals.org While not directly participating in the electrode reaction, it ensures that the electric field primarily affects the reactant species at the electrode surface. beilstein-journals.org
Thiocyanate salts, such as potassium thiocyanate (KSCN) and ammonium thiocyanate (NH₄SCN), are used as supporting or active electrolytes in various electrochemical applications. electrochemsci.orgresearchgate.net For instance, thiocyanate-based electrolytes have been recognized as inexpensive and highly conductive solutions for electrochemical capacitors. researchgate.net Given the chemical similarities among alkali metal salts, this compound can also function as a supporting electrolyte. Its high solubility in polar solvents is a key property for this role. In studies of the electrochemical behavior of other compounds, thiocyanate solutions are often used to provide the necessary conductive medium for the reaction to proceed efficiently.
Thiocyanation Reactions in Organic Synthesis
Thiocyanation is a chemical reaction that introduces a thiocyanate (–SCN) functional group into an organic molecule. rsc.org The resulting organothiocyanates are valuable intermediates in organic synthesis, serving as precursors for a wide range of sulfur-containing compounds. nih.gov
Alkali metal thiocyanates, including this compound, are common reagents used as the source of the nucleophilic thiocyanate ion for these transformations. rsc.org The reaction often involves the conversion of an organic halide or the direct functionalization of a C-H bond to form a C–SCN bond. nih.gov For example, this compound can be used to convert alkyl halides into their corresponding alkyl thiocyanates. Recent advancements focus on greener synthetic methods, such as photochemical and electrochemical approaches, to drive thiocyanation reactions. nih.gov In these processes, a thiocyanate salt provides the SCN⁻ group that is incorporated into the organic substrate under the promotion of light or an electric current. nih.govnih.gov The choice of the cation (e.g., Cs⁺, K⁺, Na⁺) can sometimes influence the reaction's efficiency and conditions.
Thermal Behavior and Solid State Transformations
Intrinsic Thermal Stability and Decomposition Pathways
Cesium thiocyanate (B1210189) is known to be thermally unstable, particularly at elevated temperatures. scispace.com The thermal stability of CsSCN is influenced by the strong ionic interactions due to the large cesium cation. However, upon heating, it undergoes decomposition. The specific decomposition by-products can be influenced by the experimental conditions. For instance, when heated to 220°C for doping procedures, decomposition can occur, potentially forming impurities such as cesium sulfide (B99878) (Cs₂S). scispace.com
Studies on the thermal decomposition of alkali metal thiocyanates, including CsSCN, have identified gaseous products such as sulfur dioxide (SO₂) and carbon dioxide (CO₂). molaid.com In other contexts, high-temperature decomposition of the thiocyanate ion (SCN⁻) has been noted to produce hydrogen sulfide (H₂S) or free sulfur. researchgate.net The decomposition of the thiocyanate ion can proceed through different mechanisms, including the breaking of the nitrogen-carbon bond to form carbonyl sulfide (COS) and ammonia, or the breaking of the sulfur-carbon bond to yield cyanate (B1221674) (CNO⁻) and sulfide (HS⁻). nih.gov
Phase Transition Dynamics
Cesium thiocyanate exhibits distinct polymorphism, undergoing a structural phase transition upon heating. nih.govcapes.gov.br At room temperature, CsSCN has an orthorhombic crystal structure with the space group Pnma. nih.govcapes.gov.brpublish.csiro.au As the temperature is increased, it undergoes a first-order phase transition at 470 K (197 °C) to a high-temperature cubic phase. nih.govpublish.csiro.au
This high-temperature phase has a disordered structure related to that of cesium chloride (CsCl), with the space group Pm-3m. nih.gov The cubic symmetry necessitates that the linear thiocyanate anions have significant orientational disorder. nih.govcapes.gov.br This cubic phase is stable over a narrow temperature range, as the compound melts at 479 K (206 °C). nih.govcapes.gov.br Neutron diffraction studies have confirmed that the orthorhombic structure determined at 453 K (180 °C) is very similar to the room temperature structure, with no significant phonon mode softening observed as the transition temperature is approached. publish.csiro.auosti.gov
| Property | Value | Reference |
|---|---|---|
| Low-Temperature Phase | Orthorhombic | nih.govpublish.csiro.au |
| Low-Temperature Space Group | Pnma | nih.govcapes.gov.brpublish.csiro.au |
| Transition Temperature (Tc) | 470 K (197 °C) | nih.govpublish.csiro.au |
| High-Temperature Phase | Cubic | nih.govpublish.csiro.au |
| High-Temperature Space Group | Pm-3m | nih.gov |
| Melting Point (Tm) | 479 K (206 °C) | nih.govcapes.gov.br |
Thermal Degradation Mechanisms in Composite Materials
When incorporated into composite materials, this compound often enhances thermal stability. This effect is particularly well-documented in the field of perovskite solar cells. The simultaneous inclusion of cesium cations and thiocyanate anions into perovskite films leads to materials with improved thermal and operational stability. researchgate.net
The mechanism for this enhanced stability is multifaceted. The incorporation of Cs⁺ and SCN⁻ promotes the formation of high-quality perovskite films with larger grain sizes and higher crystallinity. This improved structure reduces the density of defects, which are often sites where thermal degradation initiates. researchgate.net Specifically, the presence of the nonvolatile cesium ion helps to suppress the photodecomposition of the perovskite material under illumination and heat. researchgate.net Studies on all-inorganic, two-dimensional perovskites such as Cs₂PbI₂(SCN)₂ have shown high thermal stability compared to their organic or hybrid counterparts. researchgate.netacs.org
Advanced Analytical Methodologies for Cesium Thiocyanate Research
X-ray Diffraction Techniques (Single Crystal and Powder)
X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of cesium thiocyanate (B1210189), providing fundamental insights into its crystalline structure.
Structural Determination of Crystalline Phases
Single-crystal X-ray diffraction has been instrumental in determining the precise atomic arrangement within cesium thiocyanate crystals. At room temperature, CsSCN crystallizes in an orthorhombic system with the space group Pnma. researchgate.netscispace.com The structure is characterized by a layered arrangement where Cs+ and SCN- ions are located on planes perpendicular to the b-axis. researchgate.net Upon heating, this compound undergoes a phase transition to a cubic structure, similar to that of cesium chloride, between 197°C and its melting point at 206°C. researchgate.net
A study of polymorphism in this compound using X-ray diffraction, differential calorimetry, and microscopy further elucidated these crystalline phases. researchgate.net The orthorhombic phase contains four molecules per unit cell. researchgate.net Research has also been conducted on this compound as a host lattice for luminescence when doped with europium (Eu2+), where the structure was confirmed by X-ray powder diffraction. scispace.comslideshare.net
A complex of this compound with the macrocyclic ligand dibenzo-18-crown-6, specifically Cs(DB18C6)2SCN, has also been analyzed using single-crystal X-ray diffraction. cdnsciencepub.com This analysis revealed a monoclinic crystal system with the space group P21/c. cdnsciencepub.com
Table 1: Crystallographic Data for this compound (CsSCN) Phases
| Property | Orthorhombic Phase | Cubic Phase |
|---|---|---|
| Crystal System | Orthorhombic | Cubic |
| Space Group | Pnma | Pm3̅m |
| Temperature | Room Temperature | 197°C - 206°C |
| Molecules per Unit Cell (Z) | 4 | 1 |
| Lattice Parameters | a = 7.978 Å, b = 6.332 Å, c = 8.332 Å researchgate.net | a₀ = 4.83 Å researchgate.net |
Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a routine and powerful method for confirming the phase identity and assessing the purity of bulk this compound samples. By comparing the experimental diffraction pattern of a synthesized or commercial sample to a reference pattern from a crystallographic database, the presence of the correct crystalline phase and the absence of crystalline impurities can be verified. scispace.com For instance, in the preparation of Eu2+-doped CsSCN, X-ray powder diffraction was used to confirm the purity of the synthesized host lattice. scispace.comslideshare.netslideshare.net The experimental peaks of the prepared CsSCN matched the theoretical pattern, confirming its crystallization in the orthorhombic system with the Pnma space group. scispace.com Similarly, PXRD is employed to confirm phase purity when CsSCN is used as an additive in the fabrication of perovskite solar cells, where it helps promote the formation of the desired α-phase. researchgate.netresearchgate.net
Advanced Spectroscopic Probes
(Refer to Section 4 for detailed spectroscopic methods)
Advanced spectroscopic techniques are vital for investigating the electronic structure and bonding in this compound. Luminescence spectroscopy, for example, has been used to study CsSCN doped with Eu2+. The doped compound exhibits a broad emission spectrum with a maximum at 19801 cm-1 (505 nm), which is characteristic of the f-d transitions of the Eu2+ ion. scispace.comslideshare.net This indicates that CsSCN can act as a host lattice for luminescent materials. The observation of a single emission band for the 4f65d1 → 4f7 transition of Eu2+ suggests that all Eu2+ ions occupy crystallographically identical sites, which is consistent with the crystal structure where there is only one distinct Cs+ site. scispace.com
Chromatographic Separations (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
While direct chromatographic analysis of the ionic salt this compound is uncommon, the principles of chromatography, particularly high-performance liquid chromatography (HPLC), are relevant for the separation and analysis of related compounds or in complex mixtures where cesium or thiocyanate ions might be present. For instance, HPLC is used in the purification and analysis of peptides that may be formulated with cesium salts. google.comgoogle.com In some analytical procedures, such as the study of neurotransmitter release from photoreceptors, nanoscale reversed-phase ultra-performance liquid chromatography (UPLC) is used to separate tryptic peptides, where a cesium/thiocyanate-based intracellular solution is employed in the experimental setup. nih.gov Gas chromatography (GC) has also been mentioned in the broader context of analyzing materials where this compound might be a component, such as in the study of high-temperature corrosion in molten salts. scribd.comresearch-solution.com
Density Gradient Centrifugation Applications
Cesium salts are well-known for their use in forming density gradients for the separation of macromolecules, and this compound can be utilized in this context. A high-resolution equilibrium salt gradient composed of potassium thiocyanate and this compound (KSCN/CsSCN) has been developed for the effective separation of density-labeled proteins from unlabeled ones. nih.gov This system offers approximately a twofold greater resolution compared to previously used cesium formate/guanidine hydrochloride gradients. nih.gov The technique involves layering a cell lysate, often prepared in a guanidinium (B1211019) thiocyanate buffer to inhibit RNases, over a cesium-based gradient and then subjecting it to ultracentrifugation. This allows for the separation of molecules based on their buoyant density.
Future Research Perspectives and Challenges
Exploration of Novel Polymorphic Forms
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of investigation for cesium thiocyanate (B1210189). Different polymorphic forms of a compound can exhibit distinct physical and chemical properties, influencing its stability, solubility, and electronic behavior.
Research has already identified orthorhombic and high-temperature cubic forms of CsSCN. researchgate.net The orthorhombic phase, stable at room temperature, possesses a layered structure. researchgate.net Future research will likely focus on discovering and characterizing new polymorphs under various conditions of pressure and temperature. For instance, studies on similar compounds like potassium thiocyanate (KSCN) have revealed multiple phase transitions, suggesting that CsSCN may also exhibit a rich polymorphic landscape. researchgate.netacs.org The exploration of polymorphism in other metal thiocyanates, such as those of copper and silver, which exhibit multiple distinct forms, further underscores the potential for discovering new CsSCN structures. nih.gov
A key challenge in this area is the synthesis and stabilization of these novel forms. Advanced characterization techniques, such as high-pressure X-ray diffraction and differential scanning calorimetry, will be instrumental in identifying and understanding the structural transitions between different polymorphs. researchgate.net A thorough understanding of the thermodynamic and kinetic factors governing these transformations is crucial for controlling the formation of specific polymorphs with desired properties.
Development of New Synthetic Routes for Specific Applications
The synthesis of cesium thiocyanate is integral to its application in various fields. While traditional methods, such as the reaction of cesium chloride with potassium thiocyanate, are established, there is a growing need for new synthetic routes that are more efficient, cost-effective, and tailored for specific applications.
Future research will likely explore novel precursor materials and reaction conditions to produce high-purity this compound with controlled morphology and particle size. For instance, the development of solution-based processes that allow for the direct incorporation of CsSCN into functional materials, such as perovskite solar cells, is a promising avenue. This could involve the use of alternative solvents or the development of precursor solutions that are compatible with large-scale manufacturing processes.
A significant challenge lies in developing synthetic methods that are both scalable and environmentally benign. The use of hazardous solvents or reagents should be minimized, and the development of "green" synthesis routes will be a key focus. Furthermore, achieving precise control over the stoichiometry and purity of the final product is essential, as even small impurities can have a detrimental effect on the performance of devices incorporating this compound.
Enhancing Material Performance in Energy Conversion Devices
One of the most exciting applications of this compound is in the field of energy conversion, particularly in perovskite solar cells (PSCs). The incorporation of CsSCN as an additive has been shown to significantly improve the efficiency and stability of these devices. researchgate.netresearchgate.netrsc.org
Future research will focus on optimizing the role of this compound in perovskite solar cells to further enhance their performance. This includes:
Improving Power Conversion Efficiency (PCE): Studies have demonstrated that the addition of CsSCN can lead to a more stable perovskite lattice structure, larger grain sizes, and reduced defect densities, all of which contribute to higher PCEs. researchgate.netnih.gov Research will aim to fine-tune the concentration and method of incorporation of CsSCN to achieve even greater efficiencies. Some studies have already reported PCEs of up to 22.91% in CsSCN-modified PSCs. researchgate.net
Enhancing Stability: Perovskite solar cells are notoriously unstable under prolonged exposure to light, heat, and moisture. This compound has been shown to improve the operational and thermal stability of these devices. researchgate.netrsc.org Future work will investigate the long-term stability of CsSCN-containing perovskites and explore strategies to mitigate degradation pathways.
A major challenge in this area is to fully understand the synergistic effects between cesium cations and thiocyanate anions in the perovskite structure. nih.govacs.org While it is known that they contribute to improved crystallinity and reduced defects, the precise mechanisms are still under investigation. researchgate.net Additionally, the relatively low efficiency of some cesium-based two-dimensional perovskites highlights the need for further research into optimizing the device architecture and charge transport properties. acs.orgresearchgate.net
Understanding Complex Reaction Mechanisms at Interfaces
The performance of many devices, including solar cells and sensors, is critically dependent on the properties of the interfaces between different materials. This compound can play a crucial role in modifying these interfaces, but a detailed understanding of the underlying reaction mechanisms is often lacking.
Future research will employ advanced surface-sensitive techniques to probe the interactions of this compound at interfaces. This includes:
Passivation of Defects: Thiocyanate ions can passivate defects at the surface of perovskite nanocrystals and thin films, leading to improved photoluminescence quantum yields and device performance. acs.orgmdpi.com Understanding how thiocyanate binds to the surface and neutralizes these defects is essential for designing more effective passivation strategies.
Controlling Crystallization: The presence of this compound in precursor solutions can influence the crystallization process of perovskite films, leading to improved morphology and reduced pinholes. nih.gov In-situ characterization techniques will be valuable in observing the crystallization dynamics in real-time and elucidating the role of CsSCN.
Ion Transport and Migration: In perovskite solar cells, ion migration can lead to device instability. Understanding how the presence of cesium and thiocyanate ions at grain boundaries and interfaces affects ion transport is crucial for developing more stable devices. arxiv.org
A significant challenge is the complexity of these interfacial reactions, which can involve a combination of chemical bonding, electrostatic interactions, and structural rearrangements. acs.org Computational modeling and simulation, in conjunction with experimental studies, will be vital in unraveling these complex mechanisms. The development of in-situ and operando characterization techniques will also be critical for studying these interfaces under realistic operating conditions.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the bonding mode of thiocyanate ligands in cesium thiocyanate complexes?
- Methodology : Use Fourier-transform infrared spectroscopy (FT-IR) to analyze C-N and C-S stretching frequencies. Compare experimental data with reference spectra of known bonding modes (e.g., M-NCS, M-SCN, or bridging M-SCN-M). Quantitative comparison via spreadsheets or statistical software can reduce errors caused by overlapping spectral features .
- Challenges : Ambiguities arise when using a single vibrational mode for prediction. Cross-validation with X-ray crystallography or NMR is advised to resolve conflicting interpretations .
Q. How can researchers ensure experimental reproducibility in this compound synthesis and characterization?
- Guidelines :
Document synthesis conditions (e.g., stoichiometry, solvent, temperature) in detail.
Use standardized protocols for characterization (e.g., FT-IR, elemental analysis).
Include statistical validation of purity (e.g., recovery rates, internal control limits as in Table 2-11 from environmental monitoring studies) .
- Reproducibility Tips : Share raw spectral/data files as supplementary materials and reference established methods (e.g., NIST databases for spectral validation) .
Q. What are the key considerations for isolating RNA using the thiocyanate/cesium chloride method?
- Procedure :
Homogenize tissues in guanidinium thiocyanate buffer to inhibit RNases.
Layer the lysate over a cesium chloride gradient for ultracentrifugation.
Validate RNA integrity via real-time PCR, using delta-delta Ct analysis for quantification .
- Optimization : Adjust this compound concentration to balance RNA yield and purity. Triplicate measurements and donor-specific variability must be reported .
Advanced Research Questions
Q. How can kinetic instability in iron(III)-thiocyanate equilibrium systems be addressed during data collection?
- Methodology : Use stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) to capture rapid complexation dynamics. This approach minimizes errors from time-dependent absorbance changes and provides robust estimates of equilibrium constants (e.g., log β for Fe(SCN)²⁺ and Fe(SCN)₂⁺) .
- Validation : Compare results with literature values for molar absorptivity and verify ionic strength adjustments (e.g., 0.5 M NaCl for stability) .
Q. What strategies resolve contradictions in thiocyanate quantification across different experimental matrices (e.g., biological vs. environmental samples)?
- Analytical Framework :
Validate methods using matrix-matched standards (e.g., saliva for smokers/non-smokers, serum for environmental exposure).
Employ factorial experimental designs to optimize parameters (e.g., pH, interferent tolerance).
Use automated systems (e.g., flow injection analysis) for high-throughput reproducibility .
- Case Study : Spectrophotometric methods with dichromate oxidation show <6.7% false negatives in serum, but require dilution to mitigate interference from cyanide .
Q. How should researchers design studies to investigate this compound’s role in coordination chemistry under varying ionic conditions?
- Experimental Design :
Control ionic strength using inert salts (e.g., KNO₃) to isolate thiocyanate’s ligand behavior.
Monitor coordination mode shifts (N- vs. S-bonding) via temperature-dependent FT-IR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
